![molecular formula C7H4BrN3O2 B1449892 Ácido 6-bromo-1H-pirazolo[4,3-B]piridina-3-carboxílico CAS No. 1363382-29-9](/img/structure/B1449892.png)

Ácido 6-bromo-1H-pirazolo[4,3-B]piridina-3-carboxílico

Descripción general

Descripción

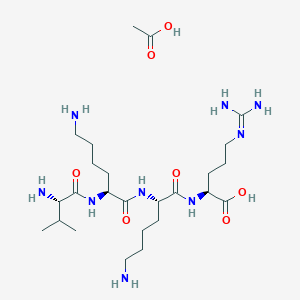

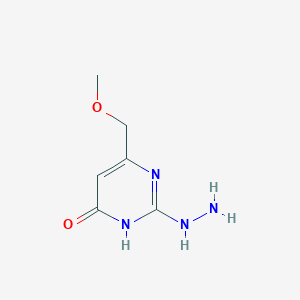

6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid is a chemical compound with the empirical formula C6H4BrN3 . It is a solid substance and is part of the family of pyrazolopyridines .

Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis of these compounds often involves the use of ester groups during the formation of the pyridine ring .Molecular Structure Analysis

The molecular structure of this compound is characterized by the fusion of a pyrazole and a pyridine ring . The compound has a molecular weight of 198.02 .Physical And Chemical Properties Analysis

This compound is a solid . It has an empirical formula of C6H4BrN3 and a molecular weight of 198.02 . The compound’s InChI key is FONNZZMIJPHSJP-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Aplicaciones biomédicas

Las 1H-pirazolo[3,4-b]piridinas, que incluyen el “ácido 6-bromo-1H-pirazolo[4,3-B]piridina-3-carboxílico”, se han estudiado ampliamente por sus aplicaciones biomédicas . Han llamado la atención de los químicos medicinales debido a su gran similitud con las bases púricas adenina y guanina .

Análisis del patrón de sustitución

Se han analizado los patrones de sustitución de las 1H-pirazolo[3,4-b]piridinas, estableciendo el tipo de sustituyentes utilizados principalmente en las posiciones N1, C3, C4, C5 y C6 . Este análisis ha establecido que los isómeros 1H (sustituidos o no sustituidos en N1) predominan en una proporción de 3,6 a 1 .

Métodos de síntesis

Se han desarrollado diversas estrategias y enfoques sintéticos para la síntesis de derivados de 1H-pirazolo[3,4-b]piridina . Estos métodos se sistematizan según el método para ensamblar el sistema pirazolopiridínico, y se consideran sus ventajas y desventajas .

Activación de PPARα

Las 1H-pirazolo[3,4-b]piridinas se han estudiado por su capacidad de activar el PPARα, un tipo de receptor activado por proliferadores de peroxisomas . El PPARα es un regulador clave del metabolismo de los lípidos y la inflamación, y su activación tiene potencial terapéutico en afecciones como el síndrome metabólico, las enfermedades cardiovasculares y la inflamación .

Propiedades de fluorescencia

Ciertos derivados de 1H-pirazolo[3,4-b]piridina exhiben una fuerte fluorescencia, que puede distinguirse fácilmente a simple vista en DMSO o bajo luz UV (360 nm) . Se han evaluado las propiedades de fluorescencia de estos compuestos, y se ha deducido la relación entre la fluorescencia observada y el patrón de sustitución en el anillo naftiridínico .

Estudios de acoplamiento molecular

Se han realizado estudios de acoplamiento molecular con derivados de 1H-pirazolo[3,4-b]piridina . Estos estudios pueden proporcionar información valiosa sobre las posibles interacciones de estos compuestos con varios objetivos biológicos, ayudando en el diseño de nuevos fármacos .

Mecanismo De Acción

Target of Action

It is known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets in a similar manner to these bases.

Safety and Hazards

Direcciones Futuras

Pyrazolo[3,4-b]pyridine derivatives, including 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid, have potential for further exploration due to their inhibitory activity against TRKA . This suggests potential applications in the treatment of diseases associated with the overexpression and continuous activation of TRKs .

Análisis Bioquímico

Biochemical Properties

6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound acts as an inhibitor of TRKA, TRKB, and TRKC, thereby affecting the downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions are crucial for understanding the compound’s potential therapeutic applications, particularly in cancer treatment.

Cellular Effects

The effects of 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid on various cell types and cellular processes are profound. It has been observed to inhibit the proliferation of certain cancer cell lines, including the Km-12 cell line, with an IC50 value of 0.304 μM . Additionally, the compound shows selectivity for the MCF-7 cell line and HUVEC cell line . The influence of 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid on cell signaling pathways, gene expression, and cellular metabolism highlights its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the ATP pocket of TRKA, TRKB, and TRKC, leading to the inhibition of their kinase activity . This inhibition prevents the phosphorylation of the kinase domain and subsequently disrupts the downstream signaling pathways. Additionally, 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid may influence gene expression by modulating transcription factors involved in cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated good plasma stability and low inhibitory activity against a panel of cytochrome P450 isoforms, except CYP2C9

Dosage Effects in Animal Models

The effects of 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of TRKA activity, with higher doses leading to more significant inhibition . At elevated doses, there may be potential toxic or adverse effects, which necessitates careful dosage optimization in preclinical studies.

Metabolic Pathways

6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall bioavailability and efficacy . Understanding these pathways is essential for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . These interactions are vital for ensuring the compound reaches its intended site of action.

Subcellular Localization

The subcellular localization of 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and achieving its therapeutic effects.

Propiedades

IUPAC Name |

6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)6(7(12)13)11-10-4/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKLWDBZQAFKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NN=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201208093 | |

| Record name | 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1363382-29-9 | |

| Record name | 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid, 6-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449815.png)

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1449816.png)

![7-Amino-3-methylbenzo[d]isoxazol-6-ol](/img/structure/B1449818.png)

![2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1449826.png)

![2-[[(1R,2S)-2-[(2-Hydroxyphenyl)methylideneamino]-1,2-bis(4-methylphenyl)ethyl]iminomethyl]phenol](/img/structure/B1449828.png)

![Des[5-(2-dimethylamino)ethyl] N-Methyl Diltiazem](/img/structure/B1449831.png)